N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
“N-(6-METHOXYBENZO[D]THIAZOL-2-YL)-2-(2-PHENYLTHIAZOL-4-YL)ACETAMIDE” is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(6-METHOXYBENZO[D]THIAZOL-2-YL)-2-(2-PHENYLTHIAZOL-4-YL)ACETAMIDE” typically involves the following steps:
Formation of the Thiazole Rings: The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Methoxylation: Introduction of the methoxy group at the 6-position of the benzothiazole ring can be achieved through nucleophilic substitution reactions.
Amide Bond Formation: The final step involves coupling the two thiazole rings via an acetamide linkage. This can be done using standard amide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole rings.
Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible development as a therapeutic agent due to its structural similarity to known bioactive thiazoles.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, thiazole derivatives can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Phenylthiazole derivatives: Often used in the development of pharmaceuticals due to their diverse biological activities.
Uniqueness
The uniqueness of “N-(6-METHOXYBENZO[D]THIAZOL-2-YL)-2-(2-PHENYLTHIAZOL-4-YL)ACETAMIDE” lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C19H15N3O2S2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H15N3O2S2/c1-24-14-7-8-15-16(10-14)26-19(21-15)22-17(23)9-13-11-25-18(20-13)12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3,(H,21,22,23) |
InChI Key |
UMDIPFLZJYINCU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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